N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H18N4O2S and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research on derivatives of triazole and thiophene has led to innovative synthetic methodologies. For example, the reaction of derivatives of 5-hydroxy-1,2,3-triazole-4-carboxamide with phenyl isocyanate and phenyl isothiocyanate proceeds at the 4-carboxamide fragment, leading to the formation of derivatives of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea correspondingly (Akat'ev et al., 1992). This methodology could potentially be applied to the synthesis and functionalization of the mentioned compound, indicating a broad utility in synthetic organic chemistry.
Biological Activities
Compounds related to triazoles and thiophenes have been investigated for their potential biological activities. For instance, new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives were synthesized, introducing benzylsulfanylethyl groups in the 5-position of the heterocycle. These compounds were studied for anti-tumor activity and effects on the methylation level of tumor DNA, demonstrating potential applications in cancer research and treatment (Hovsepyan et al., 2018).
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-17-9-11(15-16-17)13(19)14-6-4-10(5-7-18)12-3-2-8-20-12/h2-3,8-10,18H,4-7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHSSDWVLQVCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.